1-Piperidinepropanoic acid, ethyl ester

Thermal Stability Reaction Kinetics Process Safety

1-Piperidinepropanoic acid, ethyl ester (ethyl 3-piperidin-1-ylpropanoate; CAS 19653-33-9) is a piperidine-based β-amino ester with molecular formula C₁₀H₁₉NO₂ and molecular weight 185.26 g/mol. This compound features a tertiary amine nitrogen within a six-membered piperidine ring connected via a propanoate linker to an ethyl ester terminus, conferring moderate lipophilicity (LogP = 1.36340) and a calculated polar surface area of 29.54 Ų.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 19653-33-9
Cat. No. B023162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinepropanoic acid, ethyl ester
CAS19653-33-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN1CCCCC1
InChIInChI=1S/C10H19NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h2-9H2,1H3
InChIKeyMPAWVDTVWPPKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Piperidinepropanoate (CAS 19653-33-9) Procurement & Differentiation Guide


1-Piperidinepropanoic acid, ethyl ester (ethyl 3-piperidin-1-ylpropanoate; CAS 19653-33-9) is a piperidine-based β-amino ester with molecular formula C₁₀H₁₉NO₂ and molecular weight 185.26 g/mol [1]. This compound features a tertiary amine nitrogen within a six-membered piperidine ring connected via a propanoate linker to an ethyl ester terminus, conferring moderate lipophilicity (LogP = 1.36340) and a calculated polar surface area of 29.54 Ų [1]. The ester and amine functionalities enable its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical agents where the piperidine moiety is the most common heterocyclic subunit among FDA-approved drugs .

Why 1-Piperidinepropanoic Acid Ethyl Ester Cannot Be Casually Substituted with Other Piperidine Esters


In silico substitution of piperidine-based esters based solely on structural similarity carries quantifiable risk. The gas-phase thermal stability of 1-piperidinepropanoic acid, ethyl ester differs measurably from structurally analogous piperidine carboxylates, with distinct Arrhenius parameters governing its decomposition kinetics [1]. Additionally, the ethyl ester form exhibits a specific lipophilicity profile (LogP = 1.36340) and boiling point (106°C/13 mmHg) that differ from its methyl ester and free acid counterparts, directly impacting solubility, extraction efficiency, and purification workflows . Furthermore, synthetic routes employing this compound as an intermediate have been validated in patent literature for the preparation of the antidepressant drug citalopram precursor (1-(3-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile), establishing a precedent that is not automatically transferable to other piperidine esters without re-optimization [2].

Quantitative Differentiation Evidence for Ethyl 1-Piperidinepropanoate vs. Structural Analogs


Gas-Phase Thermal Decomposition Kinetics: Arrhenius Parameter Comparison with Piperidine Carboxylate Esters

In a head-to-head kinetic study of gas-phase elimination reactions, 1-piperidinepropanoic acid, ethyl ester (ethyl 3-(piperidin-1-yl)propionate) exhibited a lower activation energy (Ea = 199.7 ± 2.0 kJ/mol) compared to three structurally related piperidine esters: ethyl 1-methylpiperidine-3-carboxylate (Ea = 212.8 ± 1.6 kJ/mol), ethyl piperidine-3-carboxylate (Ea = 210.4 ± 1.7 kJ/mol), and 3-piperidine carboxylic acid (Ea = 234.4 ± 2.2 kJ/mol) [1]. The pre-exponential factor (log A) was also distinct at 12.79 ± 0.16 s⁻¹. The first step of decomposition involves formation of the corresponding carboxylic acid and ethylene via a concerted six-membered cyclic transition state, a mechanism that differs from direct decarboxylation pathways observed in the comparator compounds [1].

Thermal Stability Reaction Kinetics Process Safety

Validated Synthetic Intermediate for Citalopram Precursor Preparation (Patent-Documented Utility)

European Patent EP 0 171 943 B1 explicitly identifies 1-piperidinepropanoic acid, ethyl ester as a novel intermediate in the preparation of 1-(3-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, the known antidepressant drug citalopram precursor [1]. The patent claims the use of this specific compound in the synthetic route, distinguishing it from alternative intermediates. While a baseline yield is not explicitly provided in the patent excerpt, ChemImpex documentation indicates that this compound serves as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, enhancing pain management options .

Pharmaceutical Intermediates Antidepressant Synthesis Process Chemistry

Lipophilicity (LogP) Comparison with Piperidine Ester and Acid Analogs

The experimentally derived LogP of 1-piperidinepropanoic acid, ethyl ester is 1.36340 [1]. This value positions the compound with intermediate lipophilicity relative to its closest analogs. While a direct experimental comparison is not available in the retrieved sources, the ethyl ester form is expected to exhibit higher lipophilicity than the free acid form (1-piperidinepropanoic acid, CAS 26371-07-3) due to the presence of the ethyl ester moiety, which masks the polar carboxylic acid group. Conversely, the methyl ester analog would be expected to be slightly less lipophilic due to its shorter alkyl chain.

Physicochemical Properties Lipophilicity ADME Optimization

Boiling Point and Physical State Differentiation from Methyl-Substituted Piperidine Analogs

1-Piperidinepropanoic acid, ethyl ester exhibits a boiling point of 106°C at 13 mmHg (or 108–110°C at 12 mmHg) and a density of 0.97 g/cm³ at 20°C, existing as a light yellow to orange clear liquid at room temperature . In contrast, the methyl-substituted analog ethyl 3-methylpiperidin-1-propionate (a positional isomer with a methyl group on the piperidine ring) displays a higher boiling point of 111–112°C at 13 mmHg and a lower density of 0.945 g/mL at 25°C . The 5°C difference in boiling point under identical reduced pressure conditions translates to quantifiably distinct distillation requirements during purification.

Physical Properties Purification Handling

Validated Research and Industrial Applications for Ethyl 1-Piperidinepropanoate


Process Development for High-Temperature Reactions Requiring Thermal Stability Profiling

Process chemists scaling up reactions involving 1-piperidinepropanoic acid, ethyl ester at elevated temperatures should reference the Arrhenius parameters (Ea = 199.7 ± 2.0 kJ/mol; log A = 12.79 ± 0.16 s⁻¹) determined under static gas-phase conditions at 369–450°C [1]. The compound decomposes via a concerted six-membered cyclic transition state to yield the corresponding carboxylic acid and ethylene, with an activation energy 5–15% lower than related piperidine carboxylates. This quantitative thermal stability profile enables informed reactor design, residence time optimization, and hazard assessment that cannot be extrapolated from other piperidine esters.

Synthesis of Citalopram-Class Antidepressant Precursors (Patent-Validated Route)

Medicinal and process chemistry groups developing synthetic routes to citalopram-family antidepressants can utilize 1-piperidinepropanoic acid, ethyl ester as a documented intermediate according to the method disclosed in European Patent EP 0 171 943 B1 [2]. The patent explicitly claims the use of this compound in preparing 1-(3-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, providing intellectual property precedent for its procurement in this specific pharmaceutical context.

Purification Workflow Design Based on Boiling Point and Density Specifications

Purification scientists should note that 1-piperidinepropanoic acid, ethyl ester distills at 106°C/13 mmHg with a density of 0.97 g/cm³ . This boiling point is 5–6°C lower than the methyl-substituted analog ethyl 3-methylpiperidin-1-propionate, allowing for distillation at marginally lower temperatures that may reduce thermal decomposition of sensitive co-products. The compound is a light yellow to orange clear liquid at room temperature, with a flash point of 87°C and refractive index n20/D of 1.46 .

Medicinal Chemistry Lead Optimization Requiring Baseline Lipophilicity Reference

Medicinal chemists optimizing piperidine-containing lead compounds can use the experimentally determined LogP of 1.36340 as a baseline reference point for the ethyl ester scaffold [3]. When designing analogs to modulate membrane permeability, solubility, or metabolic stability, this LogP value provides a quantitative starting point. The polar surface area of 29.54 Ų further informs predictions of blood-brain barrier penetration and oral bioavailability for derivatives built upon this core structure.

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